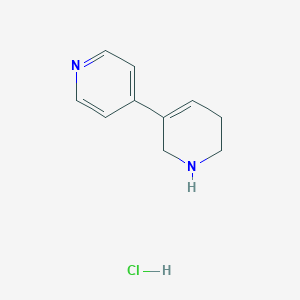

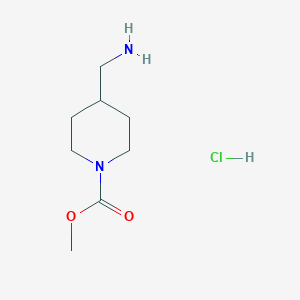

4-(Methylamino)oxane-4-carboxylic acid hydrochloride

Overview

Description

4-(Methylamino)oxane-4-carboxylic acid hydrochloride, also known as methyl 4-(methylamino)oxane-4-carboxylate hydrochloride, is a chemical compound with the CAS Number: 1452228-22-6 . It has a molecular weight of 209.67 . This compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The 4-[(methylamino)methyl]oxane-4-carboxylic acid molecule contains a total of 27 bond(s). There are 12 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 ether(s) (aliphatic) .Physical And Chemical Properties Analysis

4-(Methylamino)oxane-4-carboxylic acid hydrochloride is a powder that is stored at room temperature . Its molecular formula is C7H14ClNO3 and it has a molecular weight of 195.64 g/mol.Scientific Research Applications

Synthesis and Structural Analysis

4-(Methylamino)oxane-4-carboxylic acid hydrochloride is utilized in the synthesis of amino-acid conjugates of haptens, demonstrating the compound's role in producing crystalline conjugates for spectroscopic comparisons and structural confirmations (Benoiton, Hudecz, & Chen, 2009). Its derivative, 4-(methylamino)benzoic acid, forms a cyclic hexamer in crystal structures, highlighting its significance in conformational studies and intermolecular interactions (Azumaya et al., 2003).

Electrosynthesis

Electrosynthesis research has shown the effective reduction of related nitro compounds to amino acids, demonstrating the potential of electrochemical methods for synthesizing derivatives of 4-(Methylamino)oxane-4-carboxylic acid hydrochloride and exploring the influence of various factors on yield and purity (Konarev, Lukyanets, & Negrimovskii, 2007).

Nucleophilic Additions and Chemical Reactions

The compound's derivatives participate in nucleophilic additions, offering pathways to synthesize various functionalized molecules. This includes the creation of Michael-adducts and exploration of reactivity with different nucleophiles, indicating its utility in organic synthesis and materials science (Hinkamp & Schäfer, 2015).

Catalytic Methods

Innovative catalytic techniques employ 4-(Methylamino)oxane-4-carboxylic acid hydrochloride derivatives for reductive C-N coupling processes. These methods highlight the compound's role in facilitating direct N-arylation, expanding the toolkit for synthesizing N-methylated aromatic compounds using nitromethane as a methylamine surrogate (Li, Qin, & Radosevich, 2020).

Material Science and Polymer Chemistry

The compound's derivatives contribute to the development of thermoresponsive polysilsesquioxanes, showcasing the integration of carboxylic acid groups into polymers for environmental responsiveness. This research points to applications in smart materials and drug delivery systems, where properties like solubility and LCST are critical (Minami et al., 2011).

Safety And Hazards

This compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

4-(methylamino)oxane-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-8-7(6(9)10)2-4-11-5-3-7;/h8H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKWFUOYAQLBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCOCC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylamino)oxane-4-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

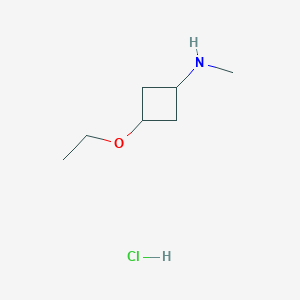

![5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B1435487.png)

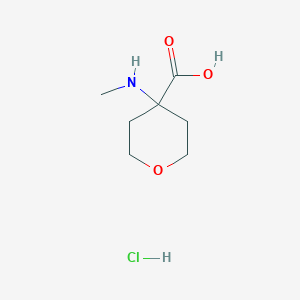

![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde](/img/structure/B1435489.png)

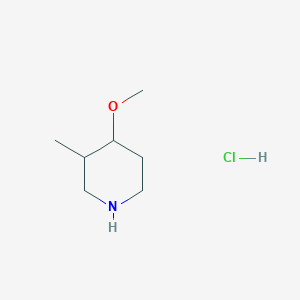

![(2R)-3-[(1-Amino-1-carboxypropan-2-yl)disulfanyl]-2-(dimethylamino)-2,3-dimethylbutanoic acid](/img/structure/B1435498.png)

![1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1435503.png)